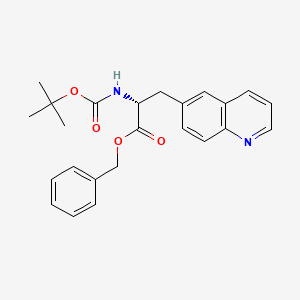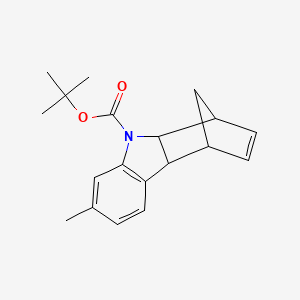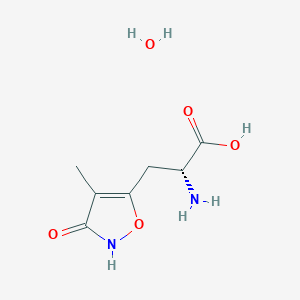
(R)-2-Amino-3-(3-hydroxy-4-methylisoxazol-5-yl)propanoic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H3C−C(OH)(NH2)−CH2−C(OH)(NH2)−COOH
It belongs to the class of α-amino acids and is a derivative of glutamic acid. AMPA is a neurotransmitter receptor agonist and plays a crucial role in synaptic transmission within the central nervous system.
Vorbereitungsmethoden
Synthetic Routes: AMPA can be synthesized through various routes, including:
Strecker Synthesis: Starting from acetaldehyde, ammonia, and hydrogen cyanide, followed by hydrolysis.
Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer ®-AMPA.
Chemical Resolution: Separation of racemic AMPA into its enantiomers using chiral resolving agents.
Industrial Production: The industrial production of AMPA involves large-scale synthesis using Strecker or other methods. The compound is then isolated and purified.
Analyse Chemischer Reaktionen
AMPA undergoes several chemical reactions:
Oxidation: AMPA can be oxidized to form its corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the alcohol derivative.
Substitution: AMPA can undergo nucleophilic substitution reactions at the amino group.
Decarboxylation: Removal of the carboxyl group leads to the formation of isoxazole derivatives.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and stereochemistry.
Wissenschaftliche Forschungsanwendungen
AMPA has diverse applications:
Neuroscience: As an agonist for AMPA receptors, it influences synaptic plasticity and memory.
Medicine: Investigated for potential treatments in neurodegenerative diseases and epilepsy.
Chemistry: Used in asymmetric synthesis due to its chiral center.
Industry: Precursor for drug development and chemical synthesis.
Wirkmechanismus
AMPA receptors are ion channels involved in fast excitatory neurotransmission. Binding of AMPA to these receptors leads to cation influx (mainly Na+ and K+), depolarization, and neuronal activation.
Vergleich Mit ähnlichen Verbindungen
AMPA is unique due to its specific interaction with AMPA receptors. Similar compounds include kainic acid (KA) and N-methyl-D-aspartate (NMDA), which also act on glutamate receptors but have distinct mechanisms and effects.
: ChemSpider: AMPA : PubChem: AMPA : Traynelis, S. F., Wollmuth, L. P., McBain, C. J., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405–496. DOI: 10.1124/pr.109.002451
Eigenschaften
Molekularformel |
C7H12N2O5 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(4-methyl-3-oxo-1,2-oxazol-5-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C7H10N2O4.H2O/c1-3-5(13-9-6(3)10)2-4(8)7(11)12;/h4H,2,8H2,1H3,(H,9,10)(H,11,12);1H2/t4-;/m1./s1 |
InChI-Schlüssel |
PUYUUTQCVZWVME-PGMHMLKASA-N |
Isomerische SMILES |
CC1=C(ONC1=O)C[C@H](C(=O)O)N.O |
Kanonische SMILES |
CC1=C(ONC1=O)CC(C(=O)O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



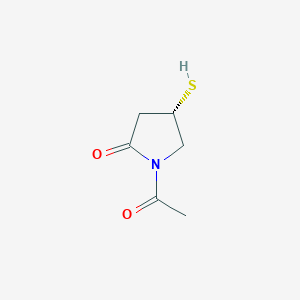



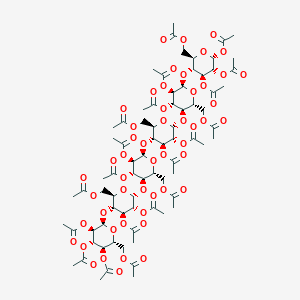
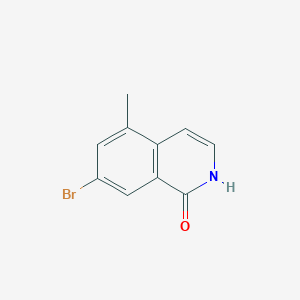

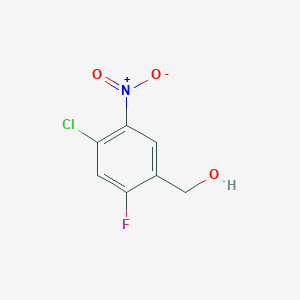
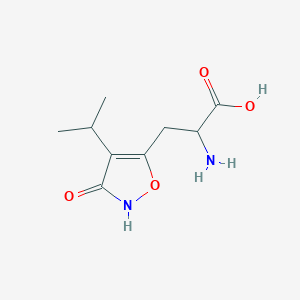
![2-(Methylthio)benzo[d]oxazole-6-acetonitrile](/img/structure/B12863718.png)
![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
